REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[NH2:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14](OCC)(=[O:20])[C:15](OCC)=[O:16]>>[O:16]=[C:15]1[C:14](=[O:20])[NH:1][C:2]2[C:12](=[CH:11][CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:3]=2)[NH:13]1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1N
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 140° C. in an oil bath
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 250-mL round-bottom flask, was placed
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Type
|
TEMPERATURE
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Details
|
Then the resulting solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
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Type
|
CUSTOM
|
Details
|
The solid was dried in an oven under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This resulted in 3.5 g (54%) of ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a brown solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=CC=C(C=C2NC1=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |